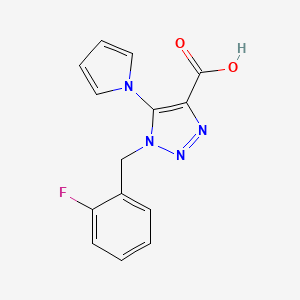
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure ist eine synthetische organische Verbindung, die zur Klasse der Triazol-Derivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure beinhaltet typischerweise einen mehrstufigen Prozess:
Bildung des Triazolrings: Der Triazolring kann über eine Click-Chemie-Reaktion zwischen einem Azid und einem Alkin synthetisiert werden. Diese Reaktion wird üblicherweise durch Kupfer(I)-Ionen katalysiert.
Einführung der Pyrrolgruppe: Die Pyrrolgruppe kann durch eine Substitutionsreaktion eingeführt werden, bei der ein geeignetes Pyrrol-Derivat mit dem Triazol-Zwischenprodukt reagiert.
Anbindung der Fluorbenzyl-Gruppe: Die Fluorbenzyl-Gruppe kann über eine nukleophile Substitutionsreaktion angebunden werden, bei der ein Fluorbenzylhalogenid mit dem Triazol-Pyrrol-Zwischenprodukt reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollen gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Halogenierte Lösungsmittel, Basen wie Natriumhydroxid (NaOH) oder Säuren wie Salzsäure (HCl).
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antimykotischen oder anticancerogenen Eigenschaften.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, darunter die Entwicklung und Verabreichung von Medikamenten.
Industrie: Einsatz bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller Aktivität oder Hemmung des Wachstums von Krebszellen.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Fluorbenzyl)-1H-1,2,3-Triazol-4-carbonsäure: Fehlt die Pyrrolgruppe, aber die Triazol- und Fluorbenzyl-Einheiten sind vorhanden.
5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure: Fehlt die Fluorbenzyl-Gruppe, aber die Triazol- und Pyrrol-Einheiten sind vorhanden.
Einzigartigkeit
1-(2-Fluorbenzyl)-5-(1H-Pyrrol-1-yl)-1H-1,2,3-Triazol-4-carbonsäure ist einzigartig durch das Vorhandensein sowohl der Fluorbenzyl- als auch der Pyrrol-Gruppe, die im Vergleich zu ihren Analoga möglicherweise unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H11FN4O2 |
|---|---|
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11FN4O2/c15-11-6-2-1-5-10(11)9-19-13(18-7-3-4-8-18)12(14(20)21)16-17-19/h1-8H,9H2,(H,20,21) |
InChI-Schlüssel |
SASHTVVHVUPOFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
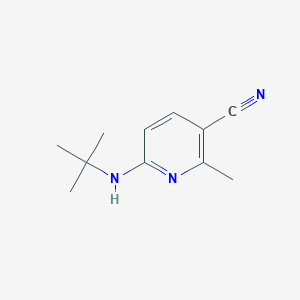
![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
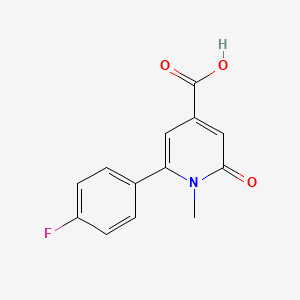

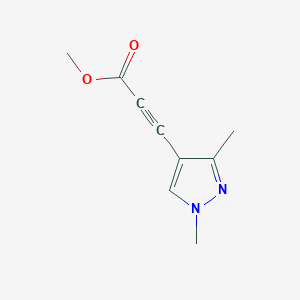


![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)

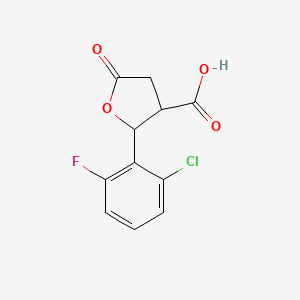
![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)
